N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide
Overview
Description
N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound characterized by the presence of an adamantyl group attached to a benzamide structure. The adamantyl group, known for its bulky and rigid structure, imparts unique physical and chemical properties to the compound. The trimethoxybenzamide moiety contributes to its potential biological activity, making it a compound of interest in various fields of research.
Mechanism of Action
Target of Action
Compounds with adamantyl groups, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids . These compounds interact with cannabinoid receptors in the nervous system .
Mode of Action
Similar adamantyl compounds have been shown to interact with their targets through a variety of mechanisms, including direct binding and modulation of receptor activity .
Biochemical Pathways
Synthetic cannabinoids typically affect the endocannabinoid system, which plays a role in a variety of physiological processes, including pain sensation, mood, and memory .
Pharmacokinetics
The compound’s adamantyl group may influence its pharmacokinetic properties, as adamantane derivatives are known for their high lipophilicity and potential for extensive distribution in the body .
Result of Action
Similar synthetic cannabinoids have been shown to produce a range of effects, including analgesia, euphoria, and alterations in perception .
Action Environment
The action, efficacy, and stability of N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide may be influenced by various environmental factors. For instance, the compound’s lipophilic nature may allow it to readily cross biological membranes, potentially influencing its distribution and action within the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
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Formation of the Adamantylmethyl Intermediate
Starting Material: Adamantane
Reaction: Adamantane is first brominated to form 1-bromoadamantane.
Reagent: Bromine (Br₂)
Conditions: The reaction is carried out under reflux conditions in the presence of a solvent like carbon tetrachloride (CCl₄).
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Alkylation of Benzamide
Starting Material: 3,4,5-trimethoxybenzamide
Reaction: The 1-bromoadamantane is reacted with 3,4,5-trimethoxybenzamide to form this compound.
Reagent: A base such as potassium carbonate (K₂CO₃)
Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the adamantyl group can lead to the formation of adamantanone derivatives.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Conditions: Conducted in anhydrous conditions.
Products: Reduction of the benzamide moiety can yield the corresponding amine.
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Substitution
Reagents: Various nucleophiles such as amines or thiols.
Conditions: Typically performed in polar solvents under mild to moderate temperatures.
Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide is used as a building block in organic synthesis due to its unique structure. It can be employed in the synthesis of more complex molecules, particularly those requiring rigid and bulky substituents.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The adamantyl group is known to enhance the lipophilicity and metabolic stability of drugs, making this compound a candidate for drug development, particularly in targeting neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its rigid structure and stability make it suitable for applications in polymer science and materials engineering.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantylmethyl)-benzamide
- N-(1-adamantylmethyl)-4-methoxybenzamide
- N-(1-adamantylmethyl)-3,4-dimethoxybenzamide
Comparison
Compared to its analogs, N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide ring. This structural feature can significantly influence its chemical reactivity and biological activity. The additional methoxy groups can enhance its solubility and potentially increase its interaction with biological targets, making it a more potent compound in certain applications.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-24-17-7-16(8-18(25-2)19(17)26-3)20(23)22-12-21-9-13-4-14(10-21)6-15(5-13)11-21/h7-8,13-15H,4-6,9-12H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTMHMPZOUHPQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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